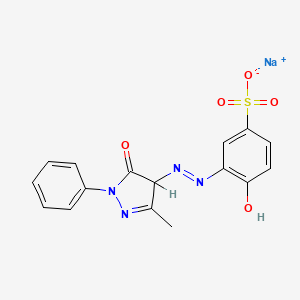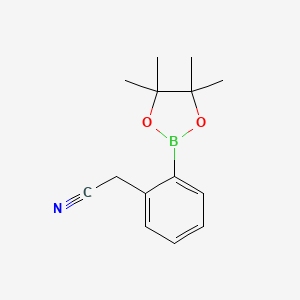
2-(2-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)acétonitrile
Vue d'ensemble
Description
“2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” is a chemical compound. It is a derivative of boronic esters, which are widely used in organic synthesis, catalysis, and crystal engineering . The compound contains a phenylboronic ester group, which is an important intermediate in various biological and chemical applications .
Synthesis Analysis
The synthesis of such compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene”, are as follows: Molecular Weight: 204.07, Density: 0.99±0.1 g/cm3 (Predicted), Melting Point: 27-31°C (lit.), Boiling Point: 130°C/20mmHg (lit.), Flash Point: 225°F, Vapor Pressure: 0.00586mmHg at 25°C, Refractive Index: 1.49 .Applications De Recherche Scientifique
Analyse de la structure moléculaire
Ce composé a été utilisé dans l'étude des structures moléculaires déterminées par des calculs de chimie quantique, la spectroscopie RMN et l'analyse de diffraction des rayons X . Les données d'analyse conformationnelle démontrent que la structure moléculaire optimisée par DFT est cohérente avec la structure cristalline déterminée par diffraction de rayons X sur monocristal .
Synthèse de dérivés
Des dérivés d'ester de phénylboronique de ce composé ont été synthétisés et leurs monocristaux ont été cultivés à partir d'hexane et d'éther de pétrole . Leurs potentiels électrostatiques moléculaires, l'analyse de la surface de Hirshfeld et l'empreinte 2D ont été étudiés, révélant certaines propriétés physiques et chimiques des composés .
Sondes de fluorescence
Le composé a été utilisé dans la conception et la synthèse de sondes de fluorescence AIE sensibles au peroxyde d'hydrogène basées sur l'imidazo . La sonde permet le suivi à long terme du H2O2 dans les cellules vivantes .
Synthèse organique
Il est utilisé dans la synthèse, les propriétés optiques et électrochimiques de nouveaux copolymères basés sur des unités de benzothiadiazole et d'arène riches en électrons .
Capture de neutrons par le bore
Les acides arylboroniques, y compris ce composé, ont été largement utilisés dans la capture de neutrons par le bore et les polymères de transport de médicaments à rétroaction dans le traitement du cancer .
Réaction de Suzuki
L'acide arylboronique est l'un des nucléophiles importants dans la réaction de Suzuki et a une large gamme d'applications .
Borylation
Le 4,4,5,5-tétraméthyl-1,3,2-dioxaborolane peut être utilisé pour la borylation de la liaison C-H benzylique des alkylbenzènes en présence d'un catalyseur au palladium pour former du pinacolate de benzyle bore .
Hydroboration
Ce composé peut être utilisé pour l'hydroboration d'alcynes ou d'alkènes alkyles ou aryles en présence de catalyseurs aux métaux de transition .
Mécanisme D'action
Target of Action
The primary targets of 2-Cyanomethylphenylboronic acid, pinacol ester are organic compounds in the process of carbon-carbon bond formation reactions . This compound is generally used in metal-catalyzed reactions, such as the Suzuki–Miyaura reaction .
Mode of Action
2-Cyanomethylphenylboronic acid, pinacol ester interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon-carbon bond formation. The Suzuki–Miyaura reaction, for instance, is a type of cross-coupling reaction, which forms a carbon-carbon bond between two organic compounds . The reaction is facilitated by a palladium catalyst and a base .
Pharmacokinetics
It’s known that the compound is miscible with water , which could potentially influence its absorption and distribution in the body.
Result of Action
The result of the action of 2-Cyanomethylphenylboronic acid, pinacol ester is the formation of new carbon-carbon bonds. This is a crucial process in organic synthesis, enabling the construction of complex organic compounds from simpler ones .
Action Environment
The action of 2-Cyanomethylphenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the presence of a palladium catalyst and a base is necessary for the Suzuki–Miyaura reaction . Additionally, the compound is sensitive to moisture and should be stored in a dry, cool place .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Cyanomethylphenylboronic acid, pinacol ester, are largely defined by its boronic acid pinacol ester group. This group is known to participate in various biochemical reactions, particularly in the formation of carbon-boron bonds
Cellular Effects
Boronic acids and their derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that boronic acids and their derivatives can form reversible covalent bonds with proteins and other biomolecules, which can lead to changes in their function .
Metabolic Pathways
Boronic acids and their derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids and their derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids and their derivatives can potentially be directed to specific compartments or organelles based on their chemical properties .
Propriétés
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIARMBRSPSECPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397058 | |
| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325141-71-7 | |
| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


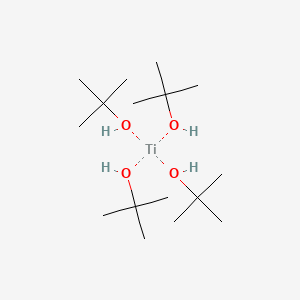
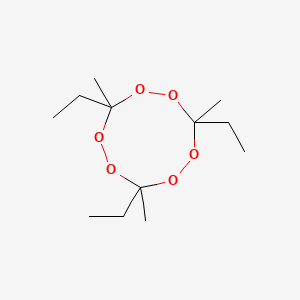

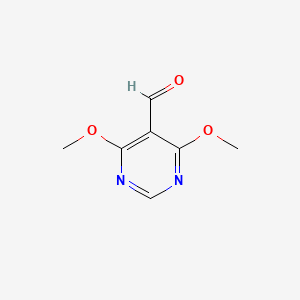
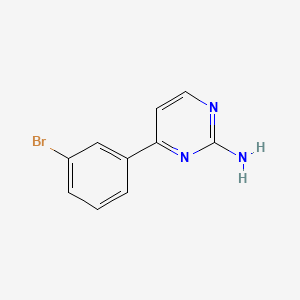
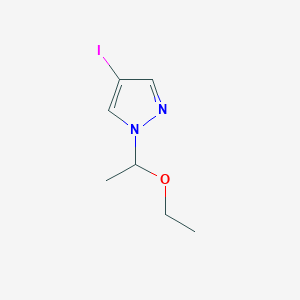
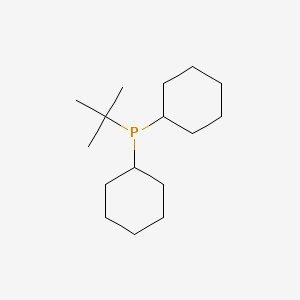


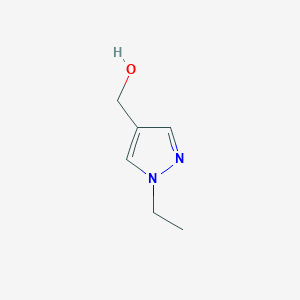

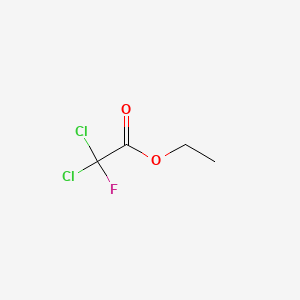
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)
